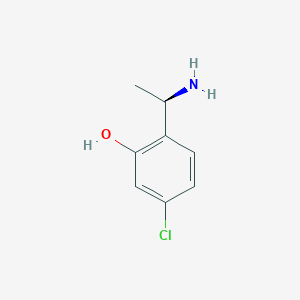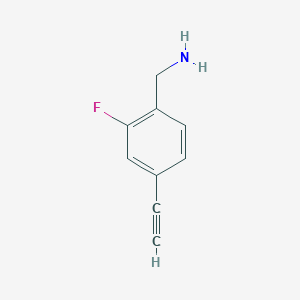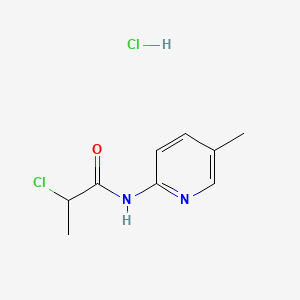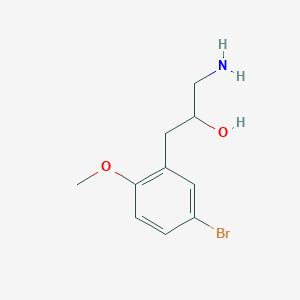
2-(1-Bromoprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Bromoprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a brominated allyl group attached to a boron-containing dioxaborolane ring, making it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-bromo-2-propene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to isolate the pure compound.
化学反応の分析
Types of Reactions
2-(1-Bromoprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the allyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new carbon-heteroatom bonds.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boron atom reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygen-containing functional groups using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Catalysts: Palladium catalysts (e.g., Pd(PPh3)4)
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA)
Major Products Formed
Substitution Products: Amines, thiols, ethers
Cross-Coupling Products: Biaryl compounds, styrenes
Oxidation Products: Epoxides, alcohols
科学的研究の応用
2-(1-Bromoprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the preparation of advanced materials, such as polymers and dendrimers, due to its ability to form stable boron-carbon bonds.
Medicinal Chemistry: Researchers use this compound to develop new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Catalysis: It serves as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
作用機序
The mechanism of action of 2-(1-Bromoprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds and participate in various chemical transformations. The bromine atom in the allyl group acts as a leaving group in substitution and cross-coupling reactions, while the boron atom facilitates the formation of new carbon-carbon or carbon-heteroatom bonds. The compound’s reactivity is influenced by the electronic and steric properties of the dioxaborolane ring, which can stabilize reaction intermediates and transition states.
類似化合物との比較
Similar Compounds
- 2-(1-Bromoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(1-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(1-Bromo-2-methylprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(1-Bromoprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of a brominated allyl group and a boron-containing dioxaborolane ring. This structure imparts distinct reactivity and stability, making it a versatile reagent in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and selectivity, allowing for efficient formation of carbon-carbon and carbon-heteroatom bonds in various chemical reactions.
特性
分子式 |
C9H16BBrO2 |
|---|---|
分子量 |
246.94 g/mol |
IUPAC名 |
2-(1-bromoprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H16BBrO2/c1-6-7(11)10-12-8(2,3)9(4,5)13-10/h6-7H,1H2,2-5H3 |
InChIキー |
JCSNGZHKQHYJDK-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C=C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)


![2-Bromo-3-[(piperazin-1-yl)methyl]phenol](/img/structure/B13558507.png)



![3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione](/img/structure/B13558528.png)
![3-[(Methylamino)methyl]quinolin-2-ol hydrochloride](/img/structure/B13558538.png)
![3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B13558545.png)
![4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile](/img/structure/B13558557.png)

![N-[4-(4-sulfanylbutyl)phenyl]acetamide](/img/structure/B13558560.png)
